L-Glutaminyl-L-isoleucylglycyl-L-isoleucine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

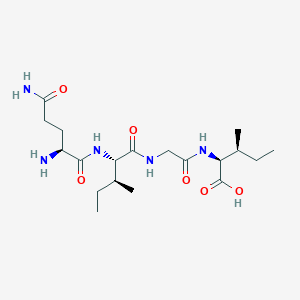

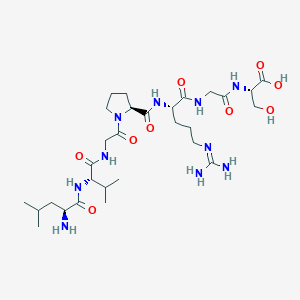

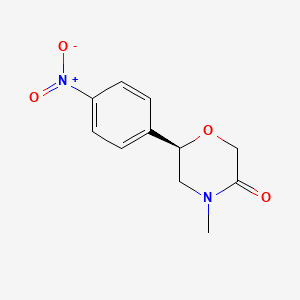

L-Glutaminyl-L-isoleucylglycyl-L-isoleucine is a peptide composed of the amino acids L-glutamine, L-isoleucine, glycine, and L-isoleucine This compound is part of a larger family of peptides that play crucial roles in various biological processes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of L-Glutaminyl-L-isoleucylglycyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation of Amino Acids: Using reagents like HBTU or DIC to activate the carboxyl group of the incoming amino acid.

Coupling: The activated amino acid is coupled to the resin-bound peptide chain.

Deprotection: Removal of protecting groups from the amino acids to allow for subsequent coupling reactions.

Industrial Production Methods: Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Types of Reactions:

Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues, though this compound does not contain these amino acids.

Reduction: Reduction reactions can be used to break disulfide bonds in peptides, though this specific peptide does not contain cysteine.

Substitution: Amino acid residues in peptides can be substituted to create analogs with different properties.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, performic acid.

Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution Reactions: Typically involve the use of protecting groups and selective deprotection strategies.

Major Products: The major products of these reactions depend on the specific modifications being made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols.

Wissenschaftliche Forschungsanwendungen

L-Glutaminyl-L-isoleucylglycyl-L-isoleucine has several applications in scientific research:

Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

Biology: Studied for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Potential therapeutic applications in drug development, particularly in designing peptide-based drugs.

Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays.

Wirkmechanismus

The mechanism of action of L-Glutaminyl-L-isoleucylglycyl-L-isoleucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets, leading to changes in cellular processes. For example, it may bind to a receptor on the cell surface, triggering a signaling cascade that alters gene expression or metabolic activity.

Vergleich Mit ähnlichen Verbindungen

L-Glutaminyl-L-tyrosyl-L-isoleucyl-L-lysyl-L-alanyl-L-asparaginyl-L-seryl-L-lysyl-L-phenylalanyl-L-isoleucylglycyl-L-isoleucyl-L-threonyl-L-glutamyl-L-leucine: Another peptide with a similar structure but containing additional amino acids.

L-Glutaminyl-L-tyrosyl-L-isoleucyl-L-lysyl-L-alanyl-L-asparaginyl-L-seryl-L-lysyl-L-phenylalanyl-L-isoleucylglycyl-L-isoleucyl-L-threonyl-L-glutamyl-L-leucine: Similar in structure but with different amino acid sequences.

Uniqueness: L-Glutaminyl-L-isoleucylglycyl-L-isoleucine is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties. Its simplicity compared to longer peptides makes it an ideal candidate for studies focused on understanding fundamental peptide interactions and functions.

This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Eigenschaften

CAS-Nummer |

918661-94-6 |

|---|---|

Molekularformel |

C19H35N5O6 |

Molekulargewicht |

429.5 g/mol |

IUPAC-Name |

(2S,3S)-2-[[2-[[(2S,3S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoic acid |

InChI |

InChI=1S/C19H35N5O6/c1-5-10(3)15(24-17(27)12(20)7-8-13(21)25)18(28)22-9-14(26)23-16(19(29)30)11(4)6-2/h10-12,15-16H,5-9,20H2,1-4H3,(H2,21,25)(H,22,28)(H,23,26)(H,24,27)(H,29,30)/t10-,11-,12-,15-,16-/m0/s1 |

InChI-Schlüssel |

PKBMQTYJDOCKIQ-IKUJJKIKSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CCC(=O)N)N |

Kanonische SMILES |

CCC(C)C(C(=O)NCC(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CCC(=O)N)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Diethyl [(methylsulfanyl)(phenyl)methylidene]propanedioate](/img/structure/B15171279.png)

![Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}benzoate](/img/structure/B15171305.png)

![6-[2-(2,6-difluorophenyl)-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B15171323.png)

![5-(4-chlorophenyl)-3-(3,5-dichloro-2-hydroxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15171329.png)

![3-Benzamido-N-[2,4-bis(trifluoromethyl)phenyl]benzamide](/img/structure/B15171349.png)

![(6R)-6-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholin-3-one](/img/structure/B15171358.png)